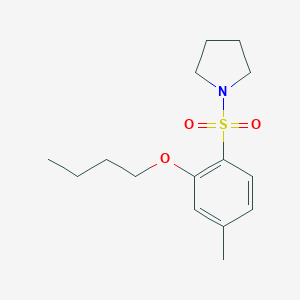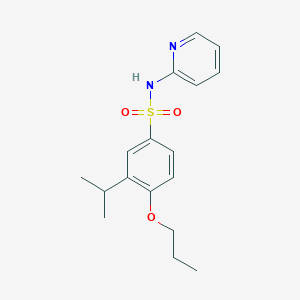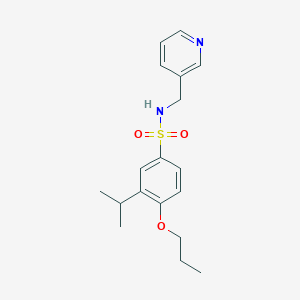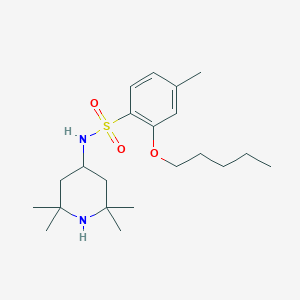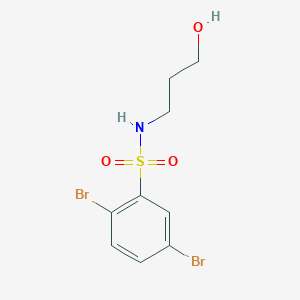
3,4-dichloro-N-isobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-isobutylbenzenesulfonamide, also known as DIBS, is a sulfonamide compound that has been used extensively in scientific research. DIBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-isobutylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. This inhibition leads to the disruption of the metabolic pathways of microorganisms, ultimately resulting in their death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, this compound has been found to inhibit the growth of cancer cells and to have anti-inflammatory effects. This compound has also been found to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dichloro-N-isobutylbenzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a versatile tool in many different areas of research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research involving 3,4-dichloro-N-isobutylbenzenesulfonamide. One area of interest is the development of new antibiotics and antifungal drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Finally, this compound may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been widely used in scientific research. Its synthesis method is well-established, and it has been found to have a variety of biochemical and physiological effects. While its mechanism of action is not fully understood, this compound has potential applications in the development of new antibiotics and antifungal drugs, as well as in the treatment of neurological disorders. Further research is needed to fully understand the effects of this compound and its potential applications in different areas of research.
Synthesis Methods
The synthesis of 3,4-dichloro-N-isobutylbenzenesulfonamide involves the reaction of 3,4-dichloronitrobenzene with isobutylamine in the presence of a sulfonating agent. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of this compound for scientific research.
Scientific Research Applications
3,4-dichloro-N-isobutylbenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide compounds on biological systems. This compound has been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics and antifungal drugs. Additionally, this compound has been used in the study of enzyme inhibition and as a tool for identifying the binding sites of certain enzymes.
properties
Molecular Formula |
C10H13Cl2NO2S |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)6-13-16(14,15)8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
UWMXYEHZYFRSQS-UHFFFAOYSA-N |
SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


